Crystallization-Driven Purification vs. Chromatography-Dependent Orthoformate: 30 g Scale Demonstration
The parent myo-inositol 1,3,5-orthoformate (CAS 98510-20-4) is explicitly described as 'not easy to purify, and chromatography on a larger scale appeared undesirable' [1]. In contrast, acetylation of the crude orthoformate reaction mixture to give the triacetate (CAS 98510-21-5) yields a 'readily crystallizing' solid that avoids chromatography entirely, demonstrated at a 30 g (0.167 mol) scale [1]. This purification advantage is quantifiable in process terms: the triacetate route eliminates the need for chromatographic separation, which is the rate-limiting and cost-determining step for scale-up of the orthoformate.
| Evidence Dimension | Purification method and scalability |
|---|---|
| Target Compound Data | CAS 98510-21-5: purification by crystallization only; demonstrated at 30 g scale [1] |
| Comparator Or Baseline | myo-Inositol 1,3,5-orthoformate (CAS 98510-20-4): requires chromatography; described as undesirable at scale [1] |
| Quantified Difference | Qualitative: crystallization vs. chromatography; scale demonstrated: 30 g batch |
| Conditions | Reaction mixture from myo-inositol + triethyl orthoformate in DMF, acetylated with acetic anhydride |
Why This Matters
For procurement, this means purchasing the pre-formed triacetate eliminates the need for in-house chromatographic purification of the orthoformate, saving significant time and solvent costs in scale-up synthesis.
- [1] Angyal, S.J. Carbohydr. Res. 2000, 325 (4), 313–320. View Source
